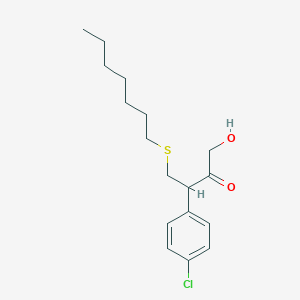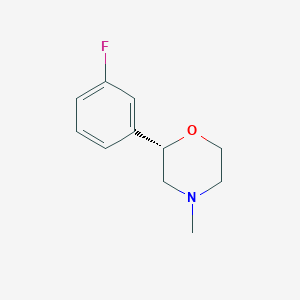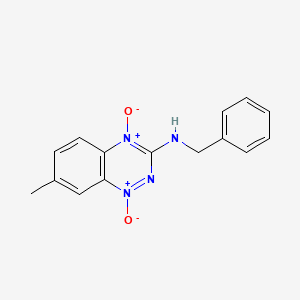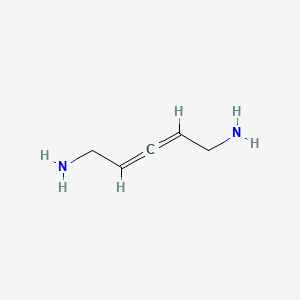
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a heptylsulfanyl group, and a hydroxybutanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with heptylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including aldol condensation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)butanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1,2-butanediol.
Substitution: Formation of 3-(4-Methoxyphenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-4-(methylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(ethylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(propylsulfanyl)-1-hydroxybutan-2-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one stands out due to its longer heptylsulfanyl chain. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
特性
CAS番号 |
918785-10-1 |
|---|---|
分子式 |
C17H25ClO2S |
分子量 |
328.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-heptylsulfanyl-1-hydroxybutan-2-one |
InChI |
InChI=1S/C17H25ClO2S/c1-2-3-4-5-6-11-21-13-16(17(20)12-19)14-7-9-15(18)10-8-14/h7-10,16,19H,2-6,11-13H2,1H3 |
InChIキー |
ZYFLXCYBVDKRIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSCC(C1=CC=C(C=C1)Cl)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)

![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

